N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide
Description
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide is a unique organic compound with significant potential in various scientific fields. It features a complex molecular structure, including an oxabicyclohexane ring, phenylacetyl group, and piperazine moiety. This compound is known for its intricate stereochemistry, which is crucial in defining its chemical and biological properties.
Properties
IUPAC Name |
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(10-13-4-2-1-3-5-13)20-6-8-21(9-7-20)18(23)19-17-14-11-24-12-15(14)17/h1-5,14-15,17H,6-12H2,(H,19,23)/t14-,15+,17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSKVWSMNWQQCW-FKEKPDDDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)NC3C4C3COC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)NC3[C@H]4[C@@H]3COC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide can be achieved through multi-step organic synthesis. Starting with the appropriate bicyclic alcohol, it undergoes conversion to a corresponding oxabicyclic derivative. The phenylacetyl group is introduced via acylation reactions, and finally, piperazine is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide participates in a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to yield specific oxidized derivatives.
Reduction: It undergoes reduction reactions, particularly in the presence of reducing agents like sodium borohydride, leading to different reduced forms.
Substitution: The compound readily participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions Used
Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Solvents such as dichloromethane, ethanol, and acetone are frequently used, with temperatures carefully controlled to ensure reaction efficiency.
Major Products Formed
The primary products formed from these reactions include various oxidized and reduced derivatives, which retain the core structure while exhibiting altered functional groups.
Scientific Research Applications
This compound finds applications across numerous scientific disciplines:
Chemistry
In chemistry, N-[(1R,5S)-3-oxabicyclo[31
Biology
Biologically, it is used in the study of enzyme interactions and binding affinities due to its unique structural features. It aids in the investigation of biochemical pathways and enzyme kinetics.
Medicine
In medicine, this compound is explored for its pharmacological properties, potentially serving as a lead compound in drug discovery for the treatment of various diseases. Its interactions with biological targets make it a promising candidate for therapeutic development.
Industry
In industrial applications, the compound's stability and reactivity enable its use in the formulation of advanced materials and chemicals, contributing to the development of new technologies.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. Its bicyclic structure allows it to fit into enzyme active sites, influencing enzyme activity. Additionally, the phenylacetyl and piperazine moieties interact with receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Compared to similar compounds, N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide stands out due to its unique oxabicyclic structure and stereochemistry. This distinct configuration imparts specific reactivity and binding characteristics that are not observed in closely related compounds such as:
N-[(1R,5S)-2-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide
N-[(1R,5S)-3-oxabicyclo[3.1.0]pentan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
